

# Technical Guide: BOC-NH-PEG2-propene

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## Compound of Interest

Compound Name: BOC-NH-PEG2-propene

Cat. No.: B1676993

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This technical guide provides a comprehensive overview of **BOC-NH-PEG2-propene**, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

## Chemical Identity and Properties

**BOC-NH-PEG2-propene**, systematically named tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate, is a PEG-based linker.<sup>[1]</sup> It incorporates a tert-butyloxycarbonyl (BOC) protected amine and a terminal propene group, connected by a two-unit polyethylene glycol (PEG2) spacer. This structure allows for its application in bioconjugation and targeted drug delivery systems.<sup>[2]</sup>

Property	Value	Source
CAS Number	2410236-85-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C12H23NO4	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	245.3153 g/mol	<a href="#">[1]</a>
Systematic Name	tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate	<a href="#">[1]</a>
Synonyms	BOC-NH-PEG2-propene, tert-butyl N-{2-[2-(prop-2-en-1-yloxy)ethoxy]ethyl}carbamate	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	<chem>CC(C)(C)OC(=O)NCCOCCOCC=C</chem>	<a href="#">[3]</a>
Storage Temperature	-20°C	<a href="#">[3]</a>

## Role in PROTAC Development

**BOC-NH-PEG2-propene** serves as a linker in the synthesis of PROTACs.[\[2\]](#)[\[3\]](#) PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides spatial separation between the two binding ligands of the PROTAC, and its flexibility can be crucial for the effective formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).

A typical workflow for utilizing a BOC-protected linker like **BOC-NH-PEG2-propene** in PROTAC synthesis involves the deprotection of the BOC group to reveal a primary amine. This amine can then be coupled to a ligand for an E3 ubiquitin ligase. The terminal propene group can be functionalized or used in subsequent reactions to attach the target protein ligand.

### PROTAC Synthesis Workflow

## Experimental Protocols

### Synthesis of **BOC-NH-PEG2-propene**

The synthesis generally involves a few key steps:

- Preparation of the PEG Linker: This typically starts with the reaction of ethylene glycol derivatives to build the PEG2 chain.
- BOC Protection: The amine group on the PEG linker is protected using di-tert-butyl dicarbonate (Boc<sub>2</sub>O). This step is crucial for controlling reactivity in subsequent steps.
- Introduction of the Propene Group: A propene moiety is introduced to the other end of the PEG linker, often through a Williamson ether synthesis using an allyl halide.<sup>[2]</sup>

### Deprotection of the BOC Group

The tert-butyloxycarbonyl (BOC) protecting group can be removed under mild acidic conditions to yield the free amine. A common laboratory-scale protocol is as follows:

- Dissolve the **BOC-NH-PEG2-propene** in a suitable solvent such as dichloromethane (DCM) or dioxane.
- Add an excess of a strong acid, typically trifluoroacetic acid (TFA). A common ratio is 1:1 (v/v) of TFA to DCM.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, remove the solvent and excess acid under reduced pressure.
- The resulting amine salt can be used directly in the next step or neutralized with a mild base.



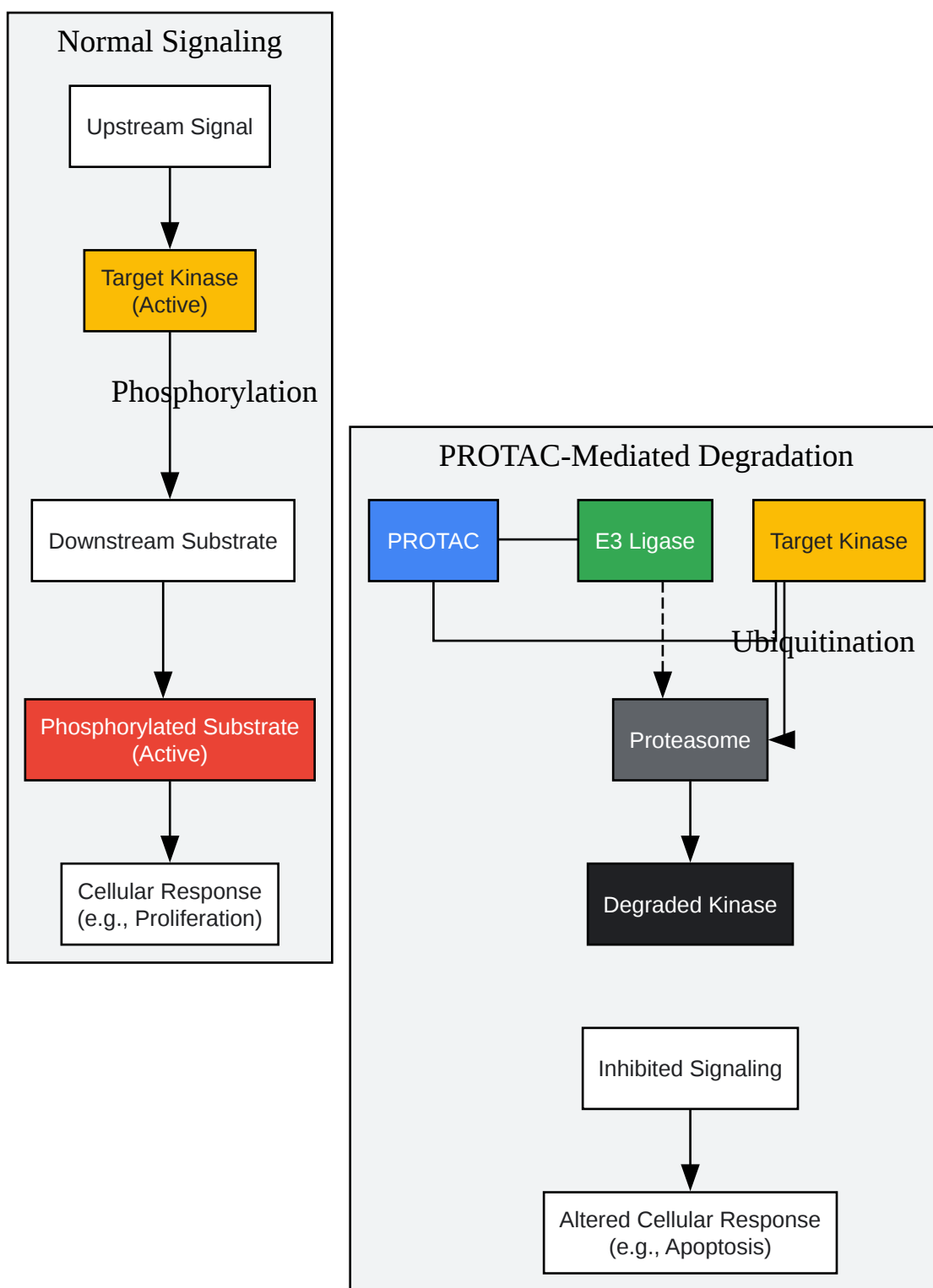
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### BOC Deprotection Workflow

## Applications in Signaling Pathway Analysis

The primary application of PROTACs synthesized using linkers like **BOC-NH-PEG2-propene** is to induce the degradation of a specific target protein. This allows researchers to study the downstream effects of protein knockdown and elucidate signaling pathways.

For example, if a PROTAC is designed to target a specific kinase in a cancer cell line, the degradation of this kinase would be expected to inhibit the phosphorylation of its downstream substrates. This would, in turn, affect the signaling cascade and potentially lead to apoptosis or cell cycle arrest.



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### PROTAC Mechanism of Action

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## References

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